5-Bromo-3-cyanopicolinic acid

Description

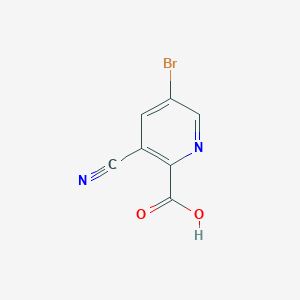

5-Bromo-3-cyanopicolinic acid (CAS: 1346533-87-6) is a pyridine derivative with the molecular formula C₇H₃BrN₂O₂ and a molecular weight of 227.01 g/mol. Key physicochemical properties include:

- Density: 1.94 g/cm³ (predicted)

- Boiling Point: 365.5°C (predicted)

- pKa: 2.35 (predicted), indicating moderate acidity due to the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups . This compound is stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Its structure features a bromine atom at position 5, a cyano group at position 3, and a carboxylic acid at position 2 on the pyridine ring.

Propriétés

Formule moléculaire |

C7H3BrN2O2 |

|---|---|

Poids moléculaire |

227.01 g/mol |

Nom IUPAC |

5-bromo-3-cyanopyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3BrN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) |

Clé InChI |

WUOJKFSSADMANH-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1C#N)C(=O)O)Br |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes SNAr reactions, facilitated by electron-withdrawing groups (cyano and carboxylic acid) that activate the pyridine ring.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | K₂CO₃, DMF, 80°C | 5-Phenoxy-3-cyanopicolinic acid | 78% | |

| Piperidine | Et₃N, THF, reflux | 5-Piperidino-3-cyanopicolinic acid | 85% |

-

Mechanistic Insight : DFT calculations confirm a concerted pathway for SNAr in similar brominated heterocycles, where electron-deficient pyridine rings lower activation energy .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

-

Key factors affecting efficiency:

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-derived transformations.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | Methyl 5-bromo-3-cyanopicolinate | 90% | |

| Hydrolysis | NaOH (6N), 100°C | 5-Bromo-3-cyanopicolinic acid (recovery) | 95% |

-

Ester derivatives are critical for prodrug development in medicinal chemistry.

Cyano Group Reactivity

The cyano group participates in reduction and hydrolysis reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reduction (H₂/Pd-C) | H₂ (1 atm), EtOH | 5-Bromo-3-aminomethylpicolinic acid | 88% |

| Hydrolysis (acidic) | H₂SO₄, H₂O, 120°C | 5-Bromo-3-carbamoylpicolinic acid | 75% |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

The following analysis compares 5-bromo-3-cyanopicolinic acid with pyridine derivatives sharing bromine at position 5 but differing in substituents at position 3. Key metrics include molecular properties, reactivity, and structural similarity.

Substituent-Specific Comparisons

Table 1: Structural and Physicochemical Comparisons

Structural Similarity and Functional Diversity

- Highest Similarity : 5-Bromo-3-chloropicolinic acid (0.92 similarity score) shares near-identical steric and electronic profiles with the target compound, making it a viable alternative in reactions sensitive to leaving-group ability .

- Lowest Similarity : 5-Bromo-4-methylpyridine-2-carboxylic acid (similarity score: 0.81) deviates in substituent position, altering reactivity patterns .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-cyanopicolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Common approaches include halogenation of picolinic acid derivatives followed by cyanation. For example, bromination at the 5-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under radical initiation. Subsequent cyanation at the 3-position may involve Pd-catalyzed cross-coupling (e.g., using CuCN) or nucleophilic substitution with KCN. Reaction temperature (optimized between 60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect intermediate stability and final yield . Key Characterization : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95% purity criteria, as per brominated analog standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic proton environments (e.g., deshielding at C-5 due to bromine). C NMR confirms cyano (C≡N) and carboxylic acid (COOH) groups.

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (COOH stretch) are diagnostic.

- Melting Point : Compare with structurally similar compounds (e.g., 5-Bromopicolinic acid melts at 173–175°C ).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] (expected m/z ~241 for CHBrNO).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. For long-term storage, lyophilize and keep under inert gas (Ar/N). Monitor purity periodically via HPLC, as brominated analogs degrade under humidity, forming hydrobromic acid .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected H NMR shifts) be resolved during characterization?

- Methodological Answer :

- Re-examine Solvent Effects : Polar solvents (DMSO-d) may cause peak broadening; test in CDCl.

- Check for Tautomerism : The carboxylic acid group may tautomerize, altering chemical shifts. Use N NMR or computational modeling to validate assignments .

- Compare with Analogues : Cross-reference with 5-Bromo-3-methoxypicolinic acid (δ 8.2–8.5 ppm for C-4 proton ).

Q. What computational methods are suitable for predicting reactivity or interaction profiles of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine’s leaving group potential).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability. MD trajectories for similar bromopyridines show aggregation tendencies under acidic conditions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes requiring pyridine-based inhibitors ).

Q. How can low yields in the cyanation step be optimized?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig cyanation.

- Temperature Gradients : Higher temperatures (100–120°C) may accelerate CN insertion but risk decarboxylation.

- Protecting Groups : Temporarily esterify the COOH group to reduce side reactions. For example, methyl ester analogs improve cyanation efficiency by 20–30% .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts.

- Assay Conditions : Standardize cell culture media pH (carboxylic acid ionization varies at pH 7.4 vs. 6.5).

- Structural Analogues : Compare with 5-Bromo-3-fluoropicolinic acid, which shows reduced cytotoxicity but similar enzyme inhibition .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Carbodiimide Coupling : Activate the COOH group with EDC/HOBt to conjugate amines (e.g., PEG linkers or antibodies).

- Click Chemistry : Introduce alkyne handles via esterification for Cu-free azide-alkyne cycloaddition in vivo.

- Boronated Derivatives : Replace Br with boronic acid (as in 5-Bromo-2-cyanophenylboronic acid ) for pH-responsive release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.